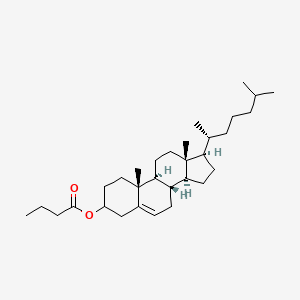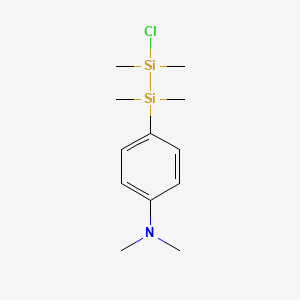![molecular formula C10H9BrN4O B14280663 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 137782-70-8](/img/structure/B14280663.png)
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (N=N) attached to two aryl groups. This compound is notable for its vibrant color and is often used in dyeing processes. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction. This process begins with the diazotization of a primary aromatic amine, such as 4-bromoaniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 5-methyl-1,2-dihydro-3H-pyrazol-3-one, under controlled conditions to form the desired azo compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound’s vibrant color makes it useful in staining biological samples for microscopic analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The specific molecular pathways involved depend on the context of its application .
Comparison with Similar Compounds
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other azo compounds such as:
4-[(E)-(4-Butylphenyl)diazenyl]phenol: Similar in structure but with a butyl group instead of a bromine atom.
2-[(E)-(4-Nitrophenyl)diazenyl]phenol: Contains a nitro group instead of a bromine atom.
4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenol: Contains a dimethylamino group instead of a bromine atom
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
137782-70-8 |
|---|---|
Molecular Formula |
C10H9BrN4O |
Molecular Weight |
281.11 g/mol |
IUPAC Name |
2-[(4-bromophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN4O/c1-7-6-10(16)15(13-7)14-12-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
InChI Key |
DQPWIEINITVBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)





![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
